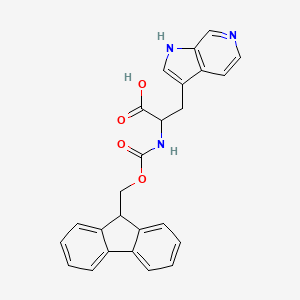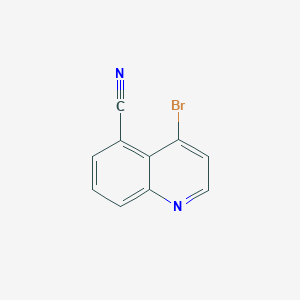
5-Bromo-2-acetamido-3-ethynylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-acetamido-3-ethynylbenzoic acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, an acetamido group, and an ethynyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-acetamido-3-ethynylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-acetamidobenzoic acid, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions often include the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
化学反应分析
Types of Reactions
5-Bromo-2-acetamido-3-ethynylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used in the presence of bases like triethylamine.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkenes or alkanes.
Coupling Reactions: Products include larger molecules formed by the coupling of the ethynyl group with other aromatic or aliphatic groups.
科学研究应用
5-Bromo-2-acetamido-3-ethynylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-acetamido-3-ethynylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The ethynyl group can interact with specific amino acid residues, while the acetamido group can form hydrogen bonds with the enzyme’s active site. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Lacks the ethynyl group, making it less versatile in coupling reactions.
3-Acetamido-5-bromobenzoic acid: The position of the acetamido group is different, affecting its reactivity and interaction with biological targets.
2-Acetamido-3-ethynylbenzoic acid: Lacks the bromine atom, reducing its potential for substitution reactions.
Uniqueness
5-Bromo-2-acetamido-3-ethynylbenzoic acid is unique due to the presence of both the bromine atom and the ethynyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
属性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC 名称 |
2-acetamido-5-bromo-3-ethynylbenzoic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-3-7-4-8(12)5-9(11(15)16)10(7)13-6(2)14/h1,4-5H,2H3,(H,13,14)(H,15,16) |
InChI 键 |
LAIAGQPXIVGEJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1C(=O)O)Br)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)


![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)


![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol](/img/structure/B13470601.png)
![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
![Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)

![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)
